riboflavin - 301335-02-4

riboflavin

Catalog Number: EVT-3571543
CAS Number: 301335-02-4
Molecular Formula: C17H20N4O6
Molecular Weight: 376.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Hyflavin is a natural product found in Matteuccia struthiopteris, Eremothecium gossypii, and other organisms with data available.
Source

Riboflavin is naturally found in a variety of foods. Major dietary sources include:

  • Dairy products (milk, yogurt)
  • Eggs
  • Green leafy vegetables (spinach, broccoli)
  • Nuts and seeds
  • Whole grains and fortified cereals
Classification

Riboflavin belongs to the class of compounds known as flavonoids, which are characterized by their aromatic structure and yellow color. It is classified as a vitamin due to its essential role in human nutrition.

Synthesis Analysis

Riboflavin can be synthesized through both chemical and biological methods.

Methods

  1. Chemical Synthesis:
    • Traditional methods involve multi-step organic synthesis starting from simpler compounds such as 2,4-dichlorobenzyl chloride and ribose.
    • A notable chemical route includes the condensation of 3-methyl-2-benzothiazolyl-4-carboxylic acid with ribose.
  2. Biotechnological Production:
    • Microbial fermentation is increasingly favored for riboflavin production due to its efficiency and sustainability. Organisms such as Bacillus subtilis and Ashbya gossypii are commonly used.
    • Genetic engineering techniques enhance yield by optimizing metabolic pathways involved in riboflavin biosynthesis .

Technical Details

The fermentation process typically involves optimizing growth conditions such as temperature, pH, and nutrient availability to maximize riboflavin output. Recent studies have reported yields ranging from 4 to 16 grams per liter depending on the strain and conditions used .

Molecular Structure Analysis

Riboflavin has a complex molecular structure characterized by its bicyclic isoalloxazine ring system.

Structure

  • Chemical Formula: C17H20N4O6
  • Molecular Weight: 376.37 g/mol
  • Structural Features:
    • The molecule consists of a ribityl side chain attached to the isoalloxazine ring.
    • The isoalloxazine ring contains three nitrogen atoms and is responsible for its biological activity.

Data

The three-dimensional structure can be analyzed using X-ray crystallography, which reveals the spatial arrangement of atoms within the molecule.

Chemical Reactions Analysis

Riboflavin undergoes various chemical reactions that are pivotal for its function in biological systems.

Reactions

  1. Oxidation-Reduction Reactions:
    • Riboflavin can act as an electron carrier in redox reactions, converting to flavin mononucleotide and flavin adenine dinucleotide.
  2. Photochemical Reactions:
    • Under UV light, riboflavin can undergo photodecomposition, leading to the formation of reactive oxygen species which can affect cellular components .

Technical Details

Analytical methods such as high-performance liquid chromatography coupled with mass spectrometry are employed to study these reactions and quantify riboflavin levels in various samples .

Mechanism of Action

Riboflavin's mechanism of action primarily involves its conversion into active coenzymes that facilitate various biochemical processes.

Process

  1. Coenzyme Formation:
    • Riboflavin is phosphorylated to form flavin mononucleotide, which is further adenylated to form flavin adenine dinucleotide.
  2. Role in Metabolism:
    • These coenzymes participate in oxidation-reduction reactions critical for energy production via the electron transport chain, fatty acid oxidation, and amino acid metabolism.

Data

Studies indicate that riboflavin deficiency can impair energy metabolism significantly, leading to symptoms such as fatigue and weakness .

Physical and Chemical Properties Analysis

Riboflavin exhibits distinct physical and chemical properties that influence its behavior in biological systems.

Physical Properties

  • Appearance: Yellow-green crystalline powder.
  • Solubility: Soluble in water; insoluble in organic solvents like ether or chloroform.
  • Stability: Sensitive to light; degradation occurs upon exposure to UV light.

Chemical Properties

  • pH Sensitivity: Stable at neutral pH but can degrade under acidic or alkaline conditions.
  • Melting Point: Approximately 280 °C (decomposes).

Relevant analyses often utilize spectroscopic methods to characterize these properties accurately .

Applications

Riboflavin has several important applications across different fields:

  1. Nutritional Supplements: Used widely in dietary supplements due to its essential role in human health.
  2. Food Fortification: Added to cereals and other food products to prevent deficiencies.
  3. Pharmaceuticals: Employed in formulations for treating conditions related to riboflavin deficiency.
  4. Research Applications: Used as a fluorescent marker in various biochemical assays due to its unique optical properties .

Properties

CAS Number

301335-02-4

Product Name

riboflavin

IUPAC Name

7,8-dimethyl-10-(2,3,4,5-tetrahydroxypentyl)benzo[g]pteridine-2,4-dione

Molecular Formula

C17H20N4O6

Molecular Weight

376.4 g/mol

InChI

InChI=1S/C17H20N4O6/c1-7-3-9-10(4-8(7)2)21(5-11(23)14(25)12(24)6-22)15-13(18-9)16(26)20-17(27)19-15/h3-4,11-12,14,22-25H,5-6H2,1-2H3,(H,20,26,27)

InChI Key

AUNGANRZJHBGPY-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C=C1C)N(C3=NC(=O)NC(=O)C3=N2)CC(C(C(CO)O)O)O

Solubility

2.25e-04 M
Soluble in sodium chloride solutions; 0.0045 g/100 mL of absolute ethanol at 27.5 °C; slightly sol in cyclohexanol, amyl acetate and benzyl alcohol, phenol; insoluble in ether, chloroform, acetone, benzene; very soluble in dilute alkalies (with decomposition)
SOLUBILITY IN WATER AT 25 °C: 10-13 MG/100 ML
Slightly soluble in alcohols; insoluble in lipid solvents
Insoluble in ethyl ether, acetone, chloroform; slightly soluble in ethanol
In water, of 0.1 g/L at 20 °C; 0.071 g/L and 0.085 g/L at 25 °C
Solubility in water, g/100ml at 25 °C: 0.01

Canonical SMILES

CC1=CC2=C(C=C1C)N(C3=NC(=O)NC(=O)C3=N2)CC(C(C(CO)O)O)O

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